molecular formula C12H10ClN3S B14247110 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea CAS No. 344254-29-1

1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea

Cat. No.: B14247110
CAS No.: 344254-29-1
M. Wt: 263.75 g/mol
InChI Key: KJWFTVWWEOPVBZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 3-chlorophenyl and a pyridin-2-yl group. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 3-chloroaniline with pyridine-2-carbonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with receptor sites, enhancing binding affinity.

Comparison with Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar 3-chlorophenyl group.

    Triazole and Pyrazole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.

Uniqueness: 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea is unique due to its combination of a thiourea group with both a 3-chlorophenyl and a pyridin-2-yl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

344254-29-1

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C12H10ClN3S/c13-9-4-3-5-10(8-9)15-12(17)16-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,17)

InChI Key

KJWFTVWWEOPVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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